molecular formula C12H15ClN2 B8579501 4-chloro-2-cyclopentyl-6,7-dihydro-5H-cyclopentapyrimidine

4-chloro-2-cyclopentyl-6,7-dihydro-5H-cyclopentapyrimidine

Cat. No.: B8579501
M. Wt: 222.71 g/mol
InChI Key: PDRKSSGKRMTIEK-UHFFFAOYSA-N
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Description

4-chloro-2-cyclopentyl-6,7-dihydro-5H-cyclopentapyrimidine is a useful research compound. Its molecular formula is C12H15ClN2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

4-chloro-2-cyclopentyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C12H15ClN2/c13-11-9-6-3-7-10(9)14-12(15-11)8-4-1-2-5-8/h8H,1-7H2

InChI Key

PDRKSSGKRMTIEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC3=C(CCC3)C(=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 250-mL round bottom flask was charged with crude 2-cyclopentyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (4.05 g) and POCl3 (22 mL, 23.8 mmol). The resulting mixture was stirred at 100° C. for 5 h. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was poured into water (250 mL) and dichloromethane (50 mL) then treated with aqueous sodium hydroxide until the pH˜8. The aqueous layer was extracted with dichloromethane (2×50 mL). The combined organic extract was washed the saturated sodium chloride (2×20 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica on chromatography using dichloromethane/methanol (10:0 to 9:1) as eluent to afford the title compound (0.095 g, 3% over 2 steps) as a brown oil. MW=222.71. 1H NMR (CDCl3, 300 MHz) δ 3.31 (quin, J=2.4 Hz, 1H), 3.07 (t, J=7.8 Hz, 2H), 2.97 (t, J=7.5 Hz, 2H), 2.22-2.00 (m, 4H), 1.98-1.76 (m, 4H), 1.75-1.60 (m, 2H).
Quantity
4.05 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Yield
3%

Synthesis routes and methods II

Procedure details

A mixture of 2-cyclopentyl-6,7-dihydro-5H-cyclopentapyrimidin-4-ol (4.5 g, 22 mmol) and phosphorus oxychloride (13 mL, 130 mmol) was heated to reflux for 4 hours. Thereafter, volatiles were evaporated under reduced pressure and the mixture was poured over ice-water. After stirring for 1 hour, the product was extracted with dichloromethane (3×50 mL). The combined organic extracts were washed with water, treated with activated charcoal, dried over anhydrous Na2SO4, filtered, and the filtrate was concentrated under reduced pressure to afford the title compound as a light yellow solid (4.2 g, 86% yield)
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Yield
86%

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